3-[Benzyl(methyl)amino]piperidine-2,6-dione
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Overview
Description
3-[Benzyl(methyl)amino]piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]piperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzyl and methyl amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a piperidine-2,6-dione derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[Benzyl(methyl)amino]piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]piperidine-2,6-dione involves its interaction with specific molecular targets. For example, the compound may bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The benzyl and methyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyl)piperidine-2,6-dione: Similar structure but lacks the methyl group.
3-(Methyl)piperidine-2,6-dione: Similar structure but lacks the benzyl group.
Piperidine-2,6-dione: The parent compound without any substitutions.
Uniqueness
3-[Benzyl(methyl)amino]piperidine-2,6-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13(11)17/h2-6,11H,7-9H2,1H3,(H,14,16,17) |
InChI Key |
BGWZOSSNHRNGBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(=O)NC2=O |
Origin of Product |
United States |
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